molecular formula C6H18O4S3 B8301839 Sulfonium, trimethyl-, sulfate (2:1) CAS No. 69295-35-8

Sulfonium, trimethyl-, sulfate (2:1)

Cat. No. B8301839
CAS RN: 69295-35-8
M. Wt: 250.4 g/mol
InChI Key: MJZACYWTDBYPTO-UHFFFAOYSA-L
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Patent
US06800766B2

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
0.126 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.C[S+](C)C.C[S+](C)C.[OH-].[Na+].[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=[O:21].[CH2:25](Cl)Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.C(OCC)C>[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]1[O:21][CH2:25]1 |f:0.1.2,3.4,7.8,9.10.11|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C[S+](C)C.C[S+](C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.03 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
132 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.126 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
brine
Quantity
250 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of (±)-1
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×350 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2CO2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06800766B2

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
0.126 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.C[S+](C)C.C[S+](C)C.[OH-].[Na+].[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=[O:21].[CH2:25](Cl)Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.C(OCC)C>[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]1[O:21][CH2:25]1 |f:0.1.2,3.4,7.8,9.10.11|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C[S+](C)C.C[S+](C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.03 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
132 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.126 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
brine
Quantity
250 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of (±)-1
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×350 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2CO2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06800766B2

Procedure details

Synthesis of (±)-1: The aqueous solution of trimethylsulfonium sulfate (20 mL, 1.05×10−1 mol) was added slowly to a two-phase mixture of 50% NaOH (100 mL), 3-chlorobenzaldehyde (7.03 g, 5.00×10−2 mol), tetrabutylammonium bromide (0.126 g, 3.91×10−4 mol), and CH2Cl2 (132 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (250 mL) and diethyl ether (350 mL), and then filtered to remove solids. The aqueous layer was extracted with diethyl ether (3×350 mL), and the combined organic layers were washed with brine (200 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford a pale yellow liquid. Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2 afforded 1 (7.12 g, 92%) as a colorless liquid. 1H NMR (CDCl3) δ 7.27 (m, 3H), 7.17 (m, 1H), 3.83 (dd, J=2.5, 4.1 Hz, 1H), 3.15 (dd, J=4.1, 5.5 Hz, 1H), 2.76 (dd, J=2.5, 5.5 Hz, 1H); 13C NMR (100 MHz, CDCl3) δ 139.9, 134.7, 129.9, 128.4, 125.6, 123.8, 51.8, 51.3; IR (thin film, cm−1) 3057, 2994, 2920, 1603, 1576, 1080; CIHRMS calcd for C8H7ClO (M+NH4)+=172.0529, found 172.0527.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
0.126 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.C[S+](C)C.C[S+](C)C.[OH-].[Na+].[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=[O:21].[CH2:25](Cl)Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.C(OCC)C>[Cl:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]1[O:21][CH2:25]1 |f:0.1.2,3.4,7.8,9.10.11|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C[S+](C)C.C[S+](C)C
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7.03 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
132 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.126 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
brine
Quantity
250 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of (±)-1
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (3×350 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (70° C., 0.6 mm Hg) from CaH2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2CO2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.